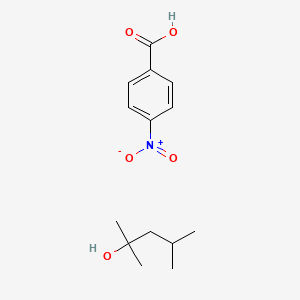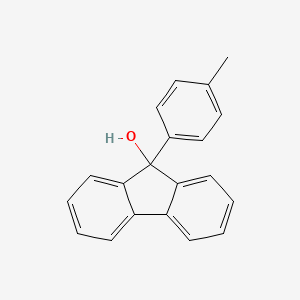
9-(4-Methylphenyl)fluoren-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Methylphenyl)fluoren-9-ol: is a chemical compound that belongs to the class of hydroxyfluorenes. It is characterized by the presence of a hydroxy group at the 9th position of the fluorene structure, with a 4-methylphenyl substituent. This compound is known for its unique structural properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Methylphenyl)fluoren-9-ol typically involves the reaction of 9-phenyl-fluoren-9-ol with a methyl-substituted benzene derivative under specific conditions. One common method includes the use of a Friedel-Crafts reaction, where the fluoren-9-ol is reacted with 4-methylbenzene in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9-(4-Methylphenyl)fluoren-9-ol can undergo oxidation reactions to form fluorenone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various hydrocarbon derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Halogenated fluorenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-(4-Methylphenyl)fluoren-9-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties make it valuable in the development of advanced materials .
Wirkmechanismus
The exact mechanism of action of 9-(4-Methylphenyl)fluoren-9-ol is not fully understood. it is believed to interact with various molecular targets and pathways. The compound’s lipophilicity suggests that it may readily penetrate cell membranes and interact with intracellular targets. Studies have shown that similar compounds can act as weak dopamine reuptake inhibitors, suggesting a potential role in modulating neurotransmitter levels .
Vergleich Mit ähnlichen Verbindungen
Fluoren-9-ol: A hydroxyfluorene with a hydroxy group at the 9th position.
9-Phenylfluoren-9-ol: A fluorenol derivative with a phenyl substituent at the 9th position.
9-Methylfluoren-9-ol: A fluorenol derivative with a methyl substituent at the 9th position.
Uniqueness: 9-(4-Methylphenyl)fluoren-9-ol is unique due to the presence of both a hydroxy group and a 4-methylphenyl substituent. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
57028-28-1 |
|---|---|
Molekularformel |
C20H16O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
9-(4-methylphenyl)fluoren-9-ol |
InChI |
InChI=1S/C20H16O/c1-14-10-12-15(13-11-14)20(21)18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,21H,1H3 |
InChI-Schlüssel |
JUHHRZVJJRVJMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


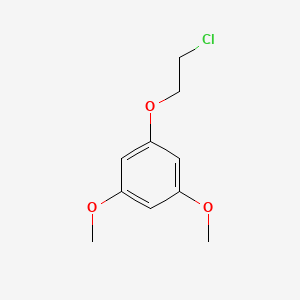
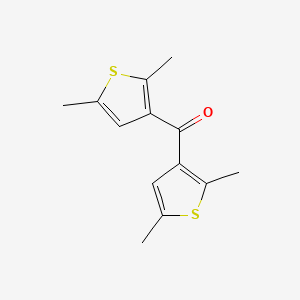

![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)
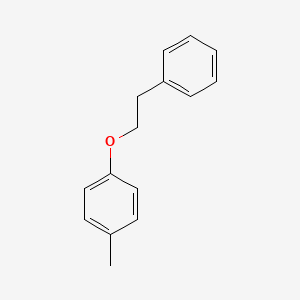

![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)
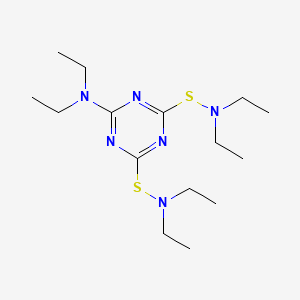
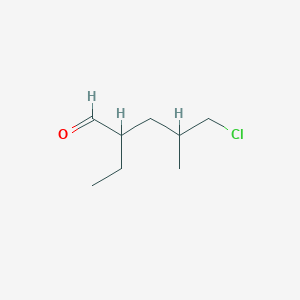
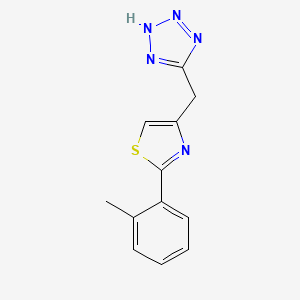

![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)
